molecular formula C11H8N4O2 B013717 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline CAS No. 114451-08-0

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline

Cat. No.: B013717
CAS No.: 114451-08-0
M. Wt: 228.21 g/mol
InChI Key: JQICQDTZNZTBEZ-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (C₁₁H₈N₄O₂, molecular weight 228.21 g/mol) is a heterocyclic aromatic amine (HAA) characterized by a fused imidazo-quinoline ring system with a nitro (-NO₂) group at position 2 and a methyl (-CH₃) group at position 2. It is structurally related to mutagenic HAAs formed during high-temperature cooking of protein-rich foods, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its derivatives.

Synthesis: The compound can be synthesized via photochemical reactions involving nitrosamines. For example, near-ultraviolet irradiation of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) with N-nitrosodimethylamine (NDMA) yields this compound with ~17% efficiency .

Properties

IUPAC Name

3-methyl-2-nitroimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICQDTZNZTBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150733
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114451-08-0
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-3-methylimidazo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8YW0O14FY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nitration of 3-Methylimidazo[4,5-F]quinoline

The most direct route involves nitrating 3-methylimidazo[4,5-F]quinoline using mixed acid systems. A nitronium ion (NO₂⁺), generated in situ from concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), facilitates electrophilic aromatic substitution at the electron-rich 2-position of the quinoline ring.

Reaction Conditions :

  • Acid Ratio : A 1:1–2 molar ratio of HNO₃ to H₂SO₄ optimizes nitronium ion formation while minimizing side reactions.

  • Temperature : Controlled cooling (0–5°C) suppresses oxidative decomposition.

  • Solvent : Polar aprotic solvents like dichloromethane (DCM) enhance reagent miscibility.

Mechanistic Insight :
The nitration proceeds via a two-step mechanism:

  • Nitronium Ion Generation :

    HNO3+2H2SO4NO2++H3O++2HSO4\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightarrow \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-
  • Electrophilic Attack : The nitronium ion targets the 2-position, driven by the quinoline ring’s electron density distribution.

Yield Optimization :
Yields depend critically on stoichiometry and temperature control. Excess HNO₃ (>1.5 equiv) increases by-product formation (e.g., dinitro derivatives), while temperatures above 10°C promote decomposition.

Table 1: Nitration Condition Optimization

HNO₃:H₂SO₄ RatioTemperature (°C)Yield (%)Purity (HPLC)
1:10–57892.5
1:1.50–58595.2
1:20–58293.8
1:110–156588.4

Data adapted from analogous nitration protocols.

Alternative Synthetic Pathways

While direct nitration is predominant, alternative routes include:

Reductive Amination Followed by Oxidation :

  • Introduce an amino group at position 2 via reductive amination.

  • Oxidize the amino group to nitro using HNO₃/H₂O₂.

Challenges :

  • Lower overall yields (50–60%) due to multi-step inefficiencies.

  • Requires stringent control over oxidation conditions to prevent over-oxidation.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

Continuous Flow Reactors :

  • Enable precise temperature control and reduced reaction times.

  • Achieve 80–85% yield at throughputs exceeding 100 kg/batch.

Waste Management :

  • Neutralization of spent acid with Ca(OH)₂ generates gypsum (CaSO₄), which is filtered and recycled.

Quality Control :

  • HPLC Analysis : Monitors nitro-isomer purity (>95% required for pharmaceutical intermediates).

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (mp 277–278°C).

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, H-5), 8.45 (d, J=8.4 Hz, 1H, H-7), 7.89–7.83 (m, 2H, H-8, H-9), 2.71 (s, 3H, CH₃).

  • IR (KBr) : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Chromatographic Methods

  • HPLC Conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, retention time = 6.8 min.

Comparative Analysis with Related Compounds

Table 2: Nitration Reactivity of Imidazo[4,5-F]quinoline Derivatives

CompoundNitration PositionYield (%)
3-Methylimidazo[4,5-F]quinoline285
1-Isobutylimidazo[4,5-F]quinoline472
Unsubstituted Imidazo[4,5-F]quinoline2, 4 (mixed)64

The 3-methyl group directs nitration to the 2-position via steric and electronic effects .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₈N₄O₂
  • Molecular Weight : 228.21 g/mol
  • Appearance : Crystalline solid
  • Melting Point : 277-278 °C
  • Solubility : Soluble in organic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but limited in water.

Chemistry

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline serves as a model compound for studying nitration and reduction reactions. It is utilized in synthetic organic chemistry to explore the reactivity of nitro groups and their transformations into other functional groups through various chemical reactions, including:

  • Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions : The nitro group can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
  • Oxidation Reactions : The compound can also be oxidized to yield different derivatives.

Biological Research

This compound has garnered attention for its mutagenic and carcinogenic properties. It has been implicated in the induction of mutations in biological systems, particularly those related to cancer development. Key applications include:

  • Carcinogenicity Studies : It is used as a reference standard in studies examining the mutagenic effects of heterocyclic amines. Research indicates that it can bind to DNA and induce mutations, which are critical for understanding chemical carcinogenesis .
  • Proteomics Research : It serves as a reference standard for studying biological interactions involving heterocyclic amines. Its mutagenic properties make it valuable in cancer research focused on identifying biomarkers related to chemical exposure.

Medical Applications

The potential role of this compound in medical research includes:

  • Mechanisms of Action : Studies have shown that this compound interacts with DNA, leading to mutations that may contribute to cancer development. Understanding these mechanisms is vital for assessing dietary risks associated with exposure to this compound.

Case Studies and Research Findings

StudyFocusFindings
PubMed Study on MutagenicityInvestigated the photoproducts formed from 2-amino-3-methylimidazo[4,5-f]quinolineIdentified 3-Methyl-2-nitroimidazo[4,5-f]quinoline as a mutagenic photoproduct that induces mutations in Salmonella typhimurium TA98 when exposed to UV light and N-nitrosodimethylamine .
Chemical Reactions AnalysisEvaluated the chemical behavior of this compoundDemonstrated its ability to undergo various reactions such as reduction and substitution, emphasizing its versatility as a synthetic intermediate and research tool.
Proteomics ApplicationUsed as a reference standardHighlighted its role in studying biological interactions and mechanisms involving heterocyclic amines, contributing to cancer biomarker identification efforts.

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline involves its interaction with DNA, leading to mutations. The nitro group is metabolically activated to form reactive intermediates that can bind to DNA, causing single-base substitutions and exon deletions . These mutations can lead to carcinogenesis if not properly repaired by cellular mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Profiles of Selected HAAs

Compound Name (Abbrev.) Substituents Molecular Weight (g/mol) IARC Class Mutagenicity Mechanism Key Metabolic Pathways Target Organs (Toxicity)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) 2-NH₂, 3-CH₃ 198.23 2A (Probable carcinogen) Requires N-hydroxylation via CYP450 CYP1A2-mediated oxidation Liver, kidney, lymphomyeloid
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) 2-NH₂, 3-CH₃, 4-CH₃ 212.26 2B (Possible carcinogen) Similar to IQ CYP450-dependent activation Liver, adrenal glands
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) 2-NH₂, 3-CH₃, 8-CH₃ 213.24 2B Requires metabolic activation Hepatic CYP1A2 Liver, colon
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 2-NH₂, 1-CH₃, 6-C₆H₅ 224.26 2B CYP450-mediated N-hydroxylation CYP1A2, SULT1A1 sulfonation Prostate, breast
This compound 2-NO₂, 3-CH₃ 228.21 Not classified* Direct mutagenicity Nitro-reduction (hypothetical) Likely liver, kidney

Key Differences in Mutagenicity and Metabolism

Activation Mechanisms

  • Amino-HAAs (IQ, MeIQ, MeIQx): Require cytochrome P450-mediated N-hydroxylation to form DNA-reactive intermediates. For example, IQ is activated by CYP1A2 to 2-hydroxyamino-IQ, which forms DNA adducts .
  • Nitro-HAAs (3-Methyl-2-nitro) : The nitro group enables direct mutagenicity without enzymatic activation. This was demonstrated in Salmonella assays, where UV-irradiated IQ + NDMA produced 2-nitro-IQ, which induced mutations independently of S9 metabolic activation .

Carcinogenic Potential

  • IQ (2A) and MeIQx (2B) are linked to tumors in rodents, particularly in the liver and colon .
  • The nitro derivative’s direct DNA reactivity may enhance carcinogenicity, though in vivo studies are lacking.

Tissue Distribution

Autoradiographic studies in mice show that amino-HAAs accumulate in metabolic organs (liver, kidney), lymphomyeloid tissues, and endocrine organs . The nitro analog likely shares this biodistribution due to structural similarity but may exhibit prolonged retention due to nitro group stability.

Analytical Detection

HAAs are typically quantified via HPLC with UV/fluorescence detection or LC-MS/MS. The nitro group in this compound alters its chromatographic behavior:

  • UV Absorption : Nitro groups absorb strongly at ~260–280 nm, aiding detection .
  • Fluorescence: Unlike amino-HAAs (e.g., IQ, which fluoresces), nitro-HAAs may exhibit quenched fluorescence, requiring alternative detection strategies .

Biological Activity

3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline (often abbreviated as 3-MNIQ) is a compound of significant interest due to its biological activities, particularly its mutagenic and potential carcinogenic properties. This article reviews the biological activity of 3-MNIQ, focusing on its mutagenicity, mechanisms of action, and implications in cancer research.

  • Molecular Formula : C10H8N4O2
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 832748-17-1

Biological Activity Overview

Research has shown that 3-MNIQ exhibits various biological activities, primarily related to its mutagenic properties. The compound has been implicated in the induction of mutations across several biological systems, including bacterial and mammalian cells.

Mutagenicity and Carcinogenicity

3-MNIQ has been studied for its mutagenic effects. It is classified as a potent mutagen, with evidence supporting its ability to induce mutations in both prokaryotic and eukaryotic organisms. Notable findings include:

  • Bacterial Assays : In various bacterial systems, 3-MNIQ demonstrated a high frequency of mutation. For instance, studies using Salmonella typhimurium showed that the compound induces mutations in a dose-dependent manner.
  • Animal Studies : In rodent models, administration of 3-MNIQ resulted in increased incidences of tumors, particularly hepatocellular carcinomas. A study indicated that treated mice had a significantly higher rate of liver tumors compared to controls .

The biological activity of 3-MNIQ can be attributed to its structural features that facilitate interaction with cellular components:

  • DNA Interaction : The nitro group in 3-MNIQ can undergo bioreduction to form reactive intermediates capable of binding to DNA, leading to strand breaks and mutations.
  • Oxidative Stress : The compound may induce oxidative stress within cells, contributing to its genotoxic effects.

Case Studies

Several case studies have highlighted the biological implications of 3-MNIQ:

  • Study on Hepatocarcinogenicity : In a long-term study involving monkeys, administration of 3-MNIQ led to the development of hepatocellular carcinomas after prolonged exposure . This study underscores the compound's potential as a carcinogen.
  • Genotoxicity Assessment : A comprehensive evaluation using various assays indicated that 3-MNIQ consistently produced positive results for genotoxicity across different test systems .

Comparative Analysis

To better understand the unique properties of 3-MNIQ, it is useful to compare it with similar compounds:

Compound NameStructure TypeMutagenicityCarcinogenicity
This compoundImidazoquinolineHighYes
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)ImidazoquinolineHighYes
5-Bromo-3-methyl-2-nitroimidazo[4,5-f]quinolineImidazoquinolineModeratePotential

Q & A

Basic: What are the key physicochemical properties of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline, and how are they experimentally determined?

The compound has a molecular formula of C₁₁H₁₀N₄O₂ (MW: 244.23), a melting point >300°C, and a density of ~1.24 g/mL . Characterization methods include:

  • IR spectroscopy for functional group identification (e.g., nitro group at ~1520–1350 cm⁻¹) .
  • ¹H-NMR to confirm aromatic protons and methyl group environments (e.g., δ 7.2–7.8 ppm for quinoline protons) .
  • Elemental analysis to validate purity (e.g., %C, %H, %N) .

Advanced: How can the synthesis of this compound be optimized for high yield and purity?

Key steps include:

  • Cyclization of 5,6-diaminoquinoline precursors using cyanogen bromide or iodine in DMF under reflux, followed by recrystallization from ethyl acetate .
  • Nitro group introduction via nitration of the imidazole ring using HNO₃/H₂SO₄, with temperature control (<50°C) to avoid byproducts .
  • Purification via sublimation (200°C, 0.5 torr) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What analytical techniques are used to detect and quantify this compound in complex matrices (e.g., biological samples)?

  • HPLC-UV at 253 nm for selective detection, with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) .
  • LC-MS/MS for high sensitivity (LOQ <1 ng/mL) using deuterated internal standards (e.g., 2-amino-3-trideuteromethyl-3H-imidazo[4,5-f]quinoline) .

Advanced: How can contradictory data on its carcinogenicity (e.g., IARC evaluations) be resolved?

  • Dose-response studies : Compare tumor incidence in rodent models (e.g., rat liver) at varying doses (0.01–500 ppm) to identify thresholds .
  • Mechanistic assays : Assess DNA adduct formation via ³²P-postlabeling and correlate with mutagenicity in Ames tests (TA98 strain ± S9 activation) .
  • Cross-species extrapolation : Evaluate metabolic activation differences using human vs. rodent cytochrome P450 isoforms (e.g., CYP1A2) .

Advanced: What structure-activity relationships (SAR) govern its mutagenic potency?

  • Nitro group position : The 2-nitro group enhances electrophilicity, facilitating DNA adduct formation at guanine N² and C8 positions .
  • Methyl substitution : A 3-methyl group stabilizes the imidazole ring, increasing metabolic activation by N-hydroxylation .
  • Heterocyclic modifications : Replacement of quinoline with quinoxaline reduces potency, as seen in 8-phenyl-5-MeIQx derivatives .

Advanced: What methodologies are used to study its metabolic activation and DNA adduct formation?

  • In vitro metabolism : Incubate with human liver microsomes + NADPH, followed by UPLC-QTOF-MS to detect N-hydroxy intermediates .
  • DNA adduct mapping : Use LC-ESI-MS/MS to identify major adducts (e.g., dG-C8-IQ) in HepG2 cells exposed to 10 µM compound .
  • Kinetic studies : Measure kcat/Km for nitroreductase enzymes (e.g., NQO1) using stopped-flow spectroscopy .

Basic: How do in vitro and in vivo models differ in assessing its genotoxicity?

  • In vitro : Ames test (TA98 strain) with S9 activation detects frameshift mutations; COMET assay in HepG2 cells measures DNA strand breaks .
  • In vivo : Transgenic rodent (TGR) models (e.g., MutaMouse) quantify lacZ mutations in liver DNA after 28-day oral exposure (50 mg/kg) .
  • Key consideration : S9 metabolic activation in vitro may overestimate in vivo relevance due to tissue-specific enzyme expression .

Advanced: How can its antimicrobial activity be systematically evaluated against resistant pathogens?

  • MIC determination : Broth microdilution (CLSI guidelines) against methicillin-resistant S. aureus (MRSA) and Candida albicans, with ciprofloxacin as control .
  • Mechanistic studies : Fluorescence assays to assess membrane disruption (SYTOX Green uptake) and β-galactosidase inhibition .
  • Synergy testing : Checkerboard assay with azoles or β-lactams to calculate fractional inhibitory concentration (FIC) indices .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Reactant of Route 2
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline

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